molecular formula C19H21NO4 B5830066 N-1,3-benzodioxol-5-yl-2-(4-tert-butylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(4-tert-butylphenoxy)acetamide

Cat. No. B5830066
M. Wt: 327.4 g/mol
InChI Key: KQQUINUVGGNOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-1,3-benzodioxol-5-yl-2-(4-tert-butylphenoxy)acetamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an acetamide group, which is a type of amide . The tert-butylphenoxy group is a type of ether that contains a phenyl ring .

Scientific Research Applications

Anticancer Research

The compound’s structure suggests potential anticancer activity. Researchers have designed and synthesized derivatives based on its core structure. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles —which incorporate the benzodioxole moiety—have been evaluated for their anticancer effects against prostate, pancreatic, and acute lymphoblastic leukemia cell lines . Investigating its mechanism of action and optimizing its derivatives could lead to novel cancer therapies.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data or studies, it’s difficult to assess the potential hazards of this compound .

Future Directions

The future directions for research on this compound could include conducting detailed synthesis and characterization studies, investigating its potential biological activity, and assessing its safety profile .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)13-4-7-15(8-5-13)22-11-18(21)20-14-6-9-16-17(10-14)24-12-23-16/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQUINUVGGNOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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